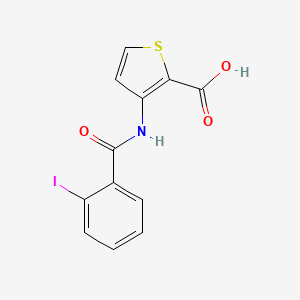

3-(2-Iodobenzamido)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

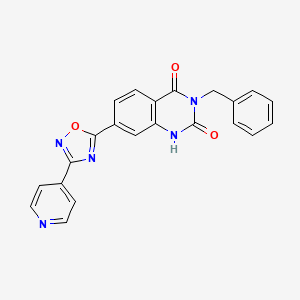

“3-(2-Iodobenzamido)thiophene-2-carboxylic acid” is a chemical compound with the molecular formula C12H8INO3S . It has been used in the preparation of novel acetylene monomer, required for the synthesis of poly (2-methylbut-2-enyl thiophene-3-carboxylate) and oxazolines and oxazoles .

Synthesis Analysis

The synthesis of “3-(2-Iodobenzamido)thiophene-2-carboxylic acid” involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . It can also be prepared by the oxidation of thiophene-2-carboxaldehyde or, more practically, 2-acetylthiophene .Molecular Structure Analysis

The molecular structure of “3-(2-Iodobenzamido)thiophene-2-carboxylic acid” consists of a thiophene ring attached to a carboxylic acid group and an iodobenzamido group . The presence of these functional groups contributes to the unique properties of this compound.Chemical Reactions Analysis

Thiophene derivatives, including “3-(2-Iodobenzamido)thiophene-2-carboxylic acid”, have been widely studied as substrates in coupling reactions and olefinations . They play a vital role in the advancement of organic semiconductors .Scientific Research Applications

Synthesis and Biological Evaluation

Anti-Inflammatory Agents : 5-Aminobenzo[b]thiophene-2-carboxylic acid derivatives have been evaluated for their potential as anti-inflammatory agents. This exploration includes the synthesis of various C5-substituted benzo[b]thiophenes and their biological evaluation (Radwan, Shehab, & El-Shenawy, 2009).

Anticancer Activity : Research has been conducted on the synthesis and in vitro evaluation of novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors, with a focus on their anticancer activity against colon HCT-116 human cancer cell line (Abdel-Motaal, Alanzy, & Asem, 2020).

Chemical Synthesis and Characterization

Luminescent Supramolecular Assemblies : Stilbenecarboxylic acids and dithieno[3,2-b:2′,3′-d]thiophene-2-carboxylic acids have been synthesized and reported to form non-covalent complexes with an imidazoline base. These complexes exhibit strong blue or blue-green photoluminescence in solution (Osterod et al., 2001).

Polysubstituted Benzothiophenes Synthesis : Research has been conducted on the synthesis of polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds via samarium diiodide promoted three-component coupling reactions of thiophene-2-carboxylate. This method is applicable to the preparation of polysubstituted thiophenes, benzothiophenes, and related compounds possessing liquid crystalline, photochromic, and other functional properties (Yang et al., 2002).

Future Directions

Thiophene-based analogs, including “3-(2-Iodobenzamido)thiophene-2-carboxylic acid”, have attracted the interest of many scientists due to their potential as biologically active compounds . They are expected to continue playing a vital role for medicinal chemists in the development of advanced compounds with a variety of biological effects .

properties

IUPAC Name |

3-[(2-iodobenzoyl)amino]thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8INO3S/c13-8-4-2-1-3-7(8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAGCOMMUUUZHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(SC=C2)C(=O)O)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8INO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Iodobenzamido)thiophene-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-amine](/img/structure/B2772767.png)

![N-(3-methoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2772775.png)

![3-[3-({2-[(3-Chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2772778.png)

![Methyl 4-[(4-methylidenecyclohexyl)carbamoyl]butanoate](/img/structure/B2772780.png)

![4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2772785.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2772786.png)